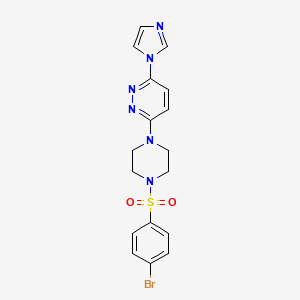

3-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine

Beschreibung

The compound 3-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine is a heterocyclic molecule combining pyridazine, piperazine, and imidazole moieties.

Eigenschaften

IUPAC Name |

3-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-6-imidazol-1-ylpyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrN6O2S/c18-14-1-3-15(4-2-14)27(25,26)24-11-9-22(10-12-24)16-5-6-17(21-20-16)23-8-7-19-13-23/h1-8,13H,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNCGRQDEJKLFIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)N3C=CN=C3)S(=O)(=O)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrN6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 3-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 471.8 g/mol. The structure includes a piperazine ring, a pyridazine moiety, and a bromophenyl sulfonyl group, which are known to contribute to its biological activity.

1. Antimicrobial Activity

Research indicates that compounds with sulfonamide functionalities often exhibit significant antibacterial properties. In a study evaluating similar piperazine derivatives, compounds demonstrated potent activity against various bacterial strains, with IC50 values ranging from 2 to 10 µM . The presence of the bromophenyl group is hypothesized to enhance this activity through increased lipophilicity and better membrane penetration.

2. Enzyme Inhibition

Inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease have been documented for related compounds. For instance, derivatives containing similar structural motifs showed IC50 values for AChE inhibition in the range of 1.13 to 2.14 µM . This suggests that the target compound may also possess enzyme inhibitory properties, potentially making it useful in treating conditions like Alzheimer's disease.

3. Cytotoxicity Studies

Cytotoxic effects were evaluated using human fibroblast cell lines (L929). Data revealed that certain derivatives displayed selective cytotoxicity; for instance, one derivative exhibited an IC50 value of 120.6 µM, indicating lower toxicity compared to other tested compounds . This highlights the importance of structural modifications in enhancing therapeutic profiles while minimizing adverse effects.

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Enzyme Active Sites: The sulfonamide group may mimic natural substrates, allowing for competitive inhibition of target enzymes.

- Receptor Binding: The imidazole and piperazine rings can engage with specific receptors or enzymes involved in neurotransmitter regulation, influencing neurochemical pathways.

Case Study 1: MAO Inhibition

A related study on pyridazinone derivatives demonstrated significant inhibition of monoamine oxidase (MAO) enzymes, crucial for neurodegenerative disease management. The most potent derivative exhibited an IC50 value of 0.013 µM for MAO-B inhibition, suggesting that structural similarities may confer similar properties to our target compound .

Case Study 2: Antibacterial Efficacy

In a comparative study on various piperazine derivatives, those incorporating sulfonamide groups showed enhanced antibacterial efficacy against Gram-positive and Gram-negative bacteria. Compounds were tested against Staphylococcus aureus and Escherichia coli, yielding promising results with minimal inhibitory concentrations (MIC) as low as 1 µg/mL .

Vergleich Mit ähnlichen Verbindungen

Structural Features:

- Pyridazine core : A six-membered aromatic ring with two adjacent nitrogen atoms, often associated with bioactivity in CNS disorders or cancer.

- Piperazine-sulfonyl group : The sulfonamide linkage to a 4-bromophenyl group may enhance binding to hydrophobic enzyme pockets.

- Imidazole substituent : A five-membered nitrogen-containing heterocycle, frequently involved in hydrogen bonding or metal coordination in drug-receptor interactions.

Comparison with Similar Compounds

The evidence lacks direct experimental comparisons for this compound. However, inferences can be drawn from structurally related molecules discussed in the literature (e.g., and general heterocyclic chemistry principles).

Structural Analogues

The following table summarizes key differences between the target compound and related heterocyclic systems:

Key Differences in Reactivity and Bioactivity

- Electrophilic Substitution : The bromophenyl-sulfonyl group in the target compound may undergo nucleophilic aromatic substitution, whereas pyrazole-carboxaldehydes () are more reactive toward condensation or cyclization reactions .

- Pharmacokinetics : Imidazole-containing compounds (e.g., the target molecule) often exhibit improved solubility and bioavailability compared to purely aromatic heterocycles like pyridazine.

Recommendations for Future Work

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.